4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide

Protein Kinase D Biochemical IC50 Enzyme Inhibition

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide, also known as CRT 0066101 (CAS 1435978-26-9, free base), is a synthetic small-molecule pan-inhibitor of the protein kinase D (PKD) family (PKD1, PKD2, PKD3). It belongs to the pyrimidinylaminobenzamide chemotype and was identified through a focused PKD-inhibitor discovery program.

Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
Cat. No. B12170617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide
Molecular FormulaC17H21N5O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C
InChIInChI=1S/C17H21N5O2/c1-11-10-12(2)21-17(20-11)19-9-3-4-15(23)22-14-7-5-13(6-8-14)16(18)24/h5-8,10H,3-4,9H2,1-2H3,(H2,18,24)(H,22,23)(H,19,20,21)
InChIKeyXDTGJQUFEJFYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide (CRT 0066101): Target Identity & Procurement-Class Baseline


4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide, also known as CRT 0066101 (CAS 1435978-26-9, free base), is a synthetic small-molecule pan-inhibitor of the protein kinase D (PKD) family (PKD1, PKD2, PKD3) [1]. It belongs to the pyrimidinylaminobenzamide chemotype and was identified through a focused PKD-inhibitor discovery program [1]. The compound is orally bioavailable and has demonstrated in vivo anti-tumor efficacy in pancreatic cancer xenograft models [1]. Its primary research applications include oncology target validation, cell signaling studies, and pharmacological dissection of PKD-dependent pathways.

Why 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide Cannot Be Substituted with Other PKD Inhibitors: The Quantifiable Differentiation Basis


Although multiple small-molecule PKD inhibitors exist—including CID 755673 (a benzoxoloazepinolone), kb NB 142-70 (a benzothienothiazepinone), and 3-IN-PP1 (a pyrazolopyrimidine)—they differ substantially in biochemical potency, target selectivity breadth, cellular activity, oral bioavailability, and in vivo efficacy [1][2][3]. CRT 0066101 is not merely a more potent congener; it represents a distinct chemotype with a unique dual PKD/PIM2 pharmacology and a proven oral in vivo efficacy profile that is absent in close structural analogs of other chemotypes [1][3][4]. Substituting CRT 0066101 with any in-class alternative without accounting for these quantitative differences risks loss of in vivo activity, altered selectivity, or failure to engage the intended dual-target mechanism.

4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide (CRT 0066101): Quantitative Differentiation Evidence Against Closest PKD Inhibitor Comparators


Biochemical PKD Isoform Potency: CRT 0066101 vs CID 755673 vs kb NB 142-70

CRT 0066101 inhibits all three PKD isoforms with single-digit nanomolar biochemical IC50 values (PKD1: 1 nM; PKD2: 2.5 nM; PKD3: 2 nM) [1]. In contrast, the first-generation PKD inhibitor CID 755673 exhibits IC50 values of 182 nM (PKD1), 280 nM (PKD2), and 227 nM (PKD3) under comparable radiometric kinase activity assays [2]. The second-generation CID-derived analog kb NB 142-70 shows improved but still higher IC50 values of 28.3 nM (PKD1), 58.7 nM (PKD2), and 53.2 nM (PKD3) [2]. Thus, CRT 0066101 is approximately 180-fold more potent against PKD1, 112-fold against PKD2, and 114-fold against PKD3 compared to CID 755673, and approximately 28-fold, 23-fold, and 27-fold more potent, respectively, versus kb NB 142-70.

Protein Kinase D Biochemical IC50 Enzyme Inhibition

Kinase Selectivity Profiling Breadth: CRT 0066101 vs CID 755673

CRT 0066101 was profiled against a panel of >90 protein kinases and demonstrated selectivity for the PKD family, with no significant inhibition of PKCα, PKBα, MEK, ERK, c-Raf, c-Src, or c-Abl [1]. In Panc-1 cells, CRT 0066101 specifically blocked PKD1/2 activity and did not suppress PKCα/PKCβ/PKCε activity in multiple cancer cell types including A549 (lung) and MiaPaCa-2 (pancreas) [1]. By comparison, CID 755673 was profiled against only 48 kinases at a single concentration of 10 μM, with several off-target hits observed: CDK2 (71% inhibition), CK1δ (82% inhibition), GSK3β (86% inhibition), MAPKAPK2 (95% inhibition), MK5/PRAK (75% inhibition), and importantly PKD2 (95% inhibition) at this high concentration [2]. The broader profiling panel (>90 vs 48 kinases) and cleaner selectivity signature support superior specificity for CRT 0066101.

Kinase Selectivity Off-Target Profiling Specificity

Cellular Anti-Proliferative Activity in Pancreatic Cancer Cells: CRT 0066101 vs CID 755673

In Panc-1 pancreatic cancer cells, CRT 0066101 inhibited BrdU incorporation with an IC50 of 1 μM and reduced cell proliferation in multiple PaCa lines (Colo357, Panc-1, MiaPaCa-2, AsPC-1) at 5 μM [1]. The cellular FACE assay IC50 for pS916-PKD1/2 inhibition was 0.5 μM [1]. For CID 755673, cellular anti-proliferative activity in Panc-1 cells has not been reported in peer-reviewed literature; its cellular activity has been characterized primarily in prostate cancer cell lines (LNCaP, DU145, PC3) [2]. The absence of documented Panc-1 anti-proliferative data for CID 755673 limits its applicability in pancreatic cancer models. The 0.5–1 μM cellular IC50 for CRT 0066101 in Panc-1 cells represents a validated benchmark for PKD-dependent proliferation blockade in the most widely used pancreatic cancer research model.

Pancreatic Cancer Anti-Proliferative BrdU Incorporation

Apoptosis Induction in Pancreatic Cancer Cells: CRT 0066101 vs CID 755673

CRT 0066101 treatment (5 μM) induced a 6–10 fold increase in apoptosis in Panc-1 cells, as measured by cleaved caspase-3 levels using the Meso Scale Discovery multiplex apoptosis panel [1]. This robust pro-apoptotic effect is quantitatively documented. For CID 755673, apoptosis induction in Panc-1 cells has not been reported; its cytotoxicity has been characterized as a reduction in prostate cancer cell proliferation with elevated cytotoxicity at micromolar concentrations, but without quantitative fold-apoptosis data in Panc-1 [2]. The 6–10 fold apoptosis induction provides a reproducible benchmark for CRT 0066101-mediated PKD-dependent cell death that is absent for comparator PKD inhibitors in the Panc-1 model system.

Apoptosis Caspase-3 Activation Cell Death

Oral In Vivo Efficacy in Pancreatic Cancer Xenografts: CRT 0066101 vs kb NB 142-70

CRT 0066101, administered orally at 80 mg/kg/day for 28 days, significantly reduced Panc-1 subcutaneous xenograft tumor growth, achieving a 48.5% reduction in tumor volume by day 9 and reaching peak tumor concentrations of 12 μM within 2 h of oral dosing [1]. In the Panc-1 orthotopic model, oral CRT 0066101 (80 mg/kg/day, 21 days) potently blocked tumor growth, significantly reduced Ki-67+ proliferation index (p<0.01), and increased TUNEL+ apoptotic cells (p<0.05) [1]. In stark contrast, the PKD inhibitor kb NB 142-70—despite 28.3 nM biochemical IC50 against PKD1—was completely inactive in vivo when administered to tumor-bearing mice, with a plasma half-life of only 6 minutes and tumor concentrations below those required for in vitro cytotoxicity; rapid metabolism via oxidation and glucuronidation was identified as the cause of in vivo inactivity [2]. CID 755673 has not demonstrated oral anti-tumor efficacy in pancreatic cancer xenograft models in peer-reviewed reports.

In Vivo Efficacy Xenograft Oral Bioavailability

Dual PKD/PIM2 Inhibitory Activity: A Unique Pharmacological Feature of CRT 0066101

Beyond its potent PKD inhibition, CRT 0066101 exhibits secondary inhibitory activity against the proviral integration site for Moloney murine leukemia virus 2 (PIM2) kinase with an IC50 of approximately 135.7 nM [1]. This dual PKD/PIM2 pharmacology is not shared by CID 755673: in selectivity profiling of CID 755673 against 48 kinases, PIM2 showed only 6% inhibition at 10 μM [2]. Similarly, kb NB 142-70 has not been reported to inhibit PIM2 at pharmacologically relevant concentrations. PIM2 is an oncogenic serine/threonine kinase implicated in hematologic malignancies and solid tumor cell survival [1]. The concurrent inhibition of PKD and PIM2 by CRT 0066101 may contribute to its pronounced anti-apoptotic and anti-proliferative effects and provides a unique tool for studying PKD-PIM2 signaling crosstalk.

PIM2 Kinase Dual Inhibition Polypharmacology

High-Value Application Scenarios for 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide (CRT 0066101) Based on Verified Quantitative Evidence


Pancreatic Cancer Target Validation and Xenograft Efficacy Studies Requiring Oral Dosing

The validated oral bioavailability and in vivo efficacy of CRT 0066101 in Panc-1 subcutaneous and orthotopic xenograft models—demonstrating 48.5% tumor volume reduction at day 9 and significant Ki-67 reduction (p<0.01) at 80 mg/kg/day oral dosing [1]—makes it the only pan-PKD inhibitor suitable for chronic oral administration studies in pancreatic cancer models. In contrast, kb NB 142-70 is inactive in vivo due to rapid metabolism (t1/2 = 6 min), and CID 755673 lacks oral pancreatic cancer xenograft efficacy data [2]. Researchers requiring a pharmacologically validated PKD tool compound for long-term oral dosing in tumor-bearing mice should prioritize CRT 0066101.

PKD Isoform-Specific Biochemical Screening and Selectivity Profiling Reference Standard

With single-digit nanomolar biochemical IC50 values against all three PKD isoforms (1, 2.5, and 2 nM for PKD1, PKD2, PKD3) and demonstrated selectivity against >90 kinases [1][2], CRT 0066101 serves as a reference standard for PKD inhibitor screening campaigns. Its ~180-fold greater potency than CID 755673 allows its use as a high-affinity positive control in biochemical assays at concentrations where off-target kinase engagement is minimized, enabling cleaner assay windows and more reliable hit identification.

Dual PKD/PIM2 Pathway Crosstalk Studies in Hematologic and Solid Tumor Models

CRT 0066101 is uniquely suited for studies investigating cooperative signaling between PKD and PIM2 kinases, given its dual inhibitory activity (PKD IC50: 1–2.5 nM; PIM2 IC50: ~135.7 nM) [1][2]. Neither CID 755673 (6% PIM2 inhibition at 10 μM) nor kb NB 142-70 (no reported PIM2 activity) can address this polypharmacology . This makes CRT 0066101 the only commercially available small-molecule probe for dissecting PKD-PIM2 functional interactions in cell survival, apoptosis, and NF-κB signaling pathways relevant to both hematologic malignancies and solid tumors.

NF-κB-Dependent Proliferative and Pro-Survival Gene Expression Studies in Pancreatic Cancer

CRT 0066101 has been mechanistically validated to attenuate PKD1-mediated NF-κB activation and abrogate expression of NF-κB-dependent proliferative and pro-survival proteins (cyclin D1, survivin, cIAP-1) in Panc-1 cells at 5 μM [1]. This established mechanism-of-action data—including blockade of neurotensin-induced PKD1/2 activation, suppression of Hsp27 phosphorylation, and reduction of NF-κB luciferase reporter activity—provides a ready-made experimental framework for studying PKD-NF-κB signaling. No equivalent mechanistic validation package exists for CID 755673 or kb NB 142-70 in the Panc-1/NF-κB context.

Quote Request

Request a Quote for 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.